molecular formula C10H9NO3 B14574341 3-Cyano-4-methoxyphenyl acetate CAS No. 61234-70-6

3-Cyano-4-methoxyphenyl acetate

Cat. No.: B14574341
CAS No.: 61234-70-6
M. Wt: 191.18 g/mol
InChI Key: AQYTWKBRBKRSHS-UHFFFAOYSA-N
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Description

3-Cyano-4-methoxyphenyl acetate is a synthetic organic compound featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the para position and a cyano group (-CN) at the meta position, esterified with an acetyl group. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol. The cyano and methoxy substituents likely influence its electronic properties, solubility, and reactivity, making it a candidate for further study in targeted synthesis.

Properties

CAS No.

61234-70-6

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(3-cyano-4-methoxyphenyl) acetate

InChI

InChI=1S/C10H9NO3/c1-7(12)14-9-3-4-10(13-2)8(5-9)6-11/h3-5H,1-2H3

InChI Key

AQYTWKBRBKRSHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-methoxyphenyl acetate typically involves the reaction of 4-methoxyphenyl acetic acid with a cyano group donor. One common method is the esterification of 4-methoxyphenyl acetic acid with cyanoacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: 3-Amino-4-methoxyphenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

3-Cyano-4-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyano-4-methoxyphenyl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity of the compound. The acetate ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and the choice of functional groups (e.g., ester vs. acid) significantly alter the compound’s properties. Below is a comparative analysis:

Compound Substituents Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Cyano-4-methoxyphenyl acetate -CN (meta), -OCH₃ (para) Ester C₁₀H₉NO₃ 191.18 High polarity due to -CN; potential intermediate in drug synthesis
3-Fluoro-4-methoxyphenylacetic acid -F (meta), -OCH₃ (para) Carboxylic acid C₉H₉FO₃ 184.16 Increased acidity vs. ester; used in medicinal chemistry
(3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate -OCH₃ (para), azetidin ring Ester C₂₀H₁₉NO₄ 337.37 Chiral centers enable use in taxane analog synthesis
Vinyl acetate N/A (monomer) Ester C₄H₆O₂ 86.09 Polymer precursor (e.g., adhesives, paints)

Key Observations :

  • Functional Group Impact: The carboxylic acid in 3-Fluoro-4-methoxyphenylacetic acid increases solubility in aqueous media, whereas the ester group in this compound may enhance lipid solubility, favoring membrane permeability in drug delivery.
  • Structural Complexity : The azetidinyl acetate in demonstrates how fused rings and chiral centers expand utility in complex molecule synthesis (e.g., paclitaxel analogs).

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